molecular formula C13H16O3 B7869005 3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)propanoic acid

3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)propanoic acid

Cat. No.: B7869005
M. Wt: 220.26 g/mol
InChI Key: GEFNBOHVAWDWSV-UHFFFAOYSA-N
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Description

3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)propanoic acid is an organic compound that features a naphthalene ring system fused with a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)propanoic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with a suitable propanoic acid derivative. One common method involves the esterification of 5,6,7,8-tetrahydronaphthalen-2-ol with propanoic acid, followed by hydrolysis to yield the desired acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using catalysts to increase yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenepropanoic acid: Similar structure but lacks the tetrahydronaphthalene moiety.

    5,6,7,8-Tetrahydronaphthalen-2-ylamine: Contains an amine group instead of the propanoic acid moiety.

    5,6,7,8-Tetrahydronaphthalen-2-ol: Contains a hydroxyl group instead of the propanoic acid moiety.

Uniqueness

3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)propanoic acid is unique due to its specific combination of the tetrahydronaphthalene ring system with a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9H,1-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFNBOHVAWDWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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